Dybowskin-2CDYa
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
AVGRHGRRFGLRKHRKH |
Origin of Product |
United States |
Molecular Architecture and Functional Determinants of Dybowskin 2cdya
Primary Amino Acid Sequence and Compositional Analysis of Dybowskin-2CDYa
The table below provides a detailed breakdown of the amino acid composition of this compound.
| Amino Acid | Code | Count | Percentage |
| Alanine | A | 1 | 5.6% |
| Arginine | R | 5 | 27.8% |
| Phenylalanine | F | 1 | 5.6% |
| Glycine | G | 2 | 11.1% |
| Histidine | H | 3 | 16.7% |
| Lysine (B10760008) | K | 1 | 5.6% |
| Leucine | L | 1 | 5.6% |
| Serine | S | 2 | 11.1% |
| Valine | V | 1 | 5.6% |
| Total | 18 | 100% |
This table was generated based on the provided amino acid sequence.
Conformational Analysis and Secondary Structure Propensities of this compound
The three-dimensional structure of this compound is crucial for its function. In aqueous solutions, the peptide predominantly exists in a random coil structure. banglajol.info However, its conformation is highly dependent on the surrounding environment. banglajol.infonih.gov
In environments that mimic biological membranes, such as in the presence of sodium dodecyl sulfate (B86663) (SDS) micelles or 50% trifluoroethanol (TFE) solution, this compound undergoes a significant conformational change, adopting a more ordered secondary structure. banglajol.info Specifically, it exhibits an increased propensity to form an alpha-helical structure. banglajol.info This transition to an alpha-helix is a common feature of many antimicrobial peptides and is believed to be essential for their interaction with and disruption of bacterial membranes. acs.orgnih.govbiorxiv.org The alpha-helical content of this compound has been predicted to be around 61.1%. banglajol.info Studies on other peptides have shown that the helical propensity can be enhanced in membrane-mimetic environments. nih.gov
Electrostatic Properties and Amphipathicity as Key Structural Features
The electrostatic properties of this compound are dominated by its high net positive charge, largely due to the numerous arginine residues. researchgate.netbanglajol.info This positive charge facilitates the initial electrostatic attraction and binding to the negatively charged components of bacterial cell membranes. nih.govresearchgate.netresearchgate.net
Amphipathicity, the spatial separation of hydrophobic and hydrophilic residues, is another critical feature of this compound's structure. When folded into an alpha-helix, the amino acid side chains are positioned in a way that creates a hydrophobic face and a hydrophilic face. This amphipathic nature is crucial for its interaction with the lipid bilayer of membranes. nih.gov The combination of a high positive charge and amphipathicity are considered primary factors influencing the selectivity of antimicrobial peptides for bacterial membranes. banglajol.info
The table below summarizes some of the key physicochemical properties of this compound.
| Property | Value |
| Molecular Weight | 2155.5 Da |
| Isoelectric Point (pI) | 12.6 |
| Grand Average of Hydropathicity (GRAVY) | -1.7 |
| Instability Index | 52.2 |
| Net Charge | +10 |
Data sourced from a comparative analysis with a modified peptide. banglajol.info
Biological Activities and Mechanisms of Action of Dybowskin 2cdya
Antimicrobial Spectrum and Efficacy Against Bacterial and Fungal Pathogens
Dybowskin-2CDYa demonstrates potent antimicrobial effects across a wide range of bacteria, encompassing both Gram-positive and Gram-negative species. nih.gov This broad-spectrum capability makes it a subject of scientific interest, particularly in the context of rising antibiotic resistance.
This compound has shown significant efficacy against several clinically relevant Gram-positive bacteria. nih.gov Studies have documented its inhibitory effects against pathogens such as Staphylococcus aureus, Listeria monocytogenes, and Streptococcus pneumoniae. nih.gov The antibacterial activity varies between different species, suggesting a degree of specificity in its mechanism. nih.gov For instance, research has demonstrated a stronger inhibitory effect against Staphylococcus aureus compared to Streptococcus pneumoniae. nih.gov
Table 1: Inhibitory Activity of this compound Against Gram-Positive Bacteria
| Bacterial Strain | Gram Stain Classification | Measurement of Activity | Result | Source(s) |
|---|---|---|---|---|
| Staphylococcus aureus | Gram-positive | Inhibition Zone Diameter | 22.0 mm | nih.gov |
| Streptococcus pneumoniae | Gram-positive | Inhibition Zone Diameter | 8.4 mm | nih.gov |
| Listeria monocytogenes | Gram-positive | Effective Inhibition | Noted | nih.gov |
This table presents data on the inhibitory action of this compound against selected Gram-positive bacterial strains.
The peptide also exhibits strong inhibitory action against Gram-negative bacteria, including Pseudomonas aeruginosa and Escherichia coli. scielo.brnih.gov The efficacy against these pathogens is significant as the outer membrane of Gram-negative bacteria often presents a formidable barrier to conventional antibiotics. The mechanism likely involves interaction with the lipopolysaccharide (LPS) components of this outer membrane. mdpi.comtulane.edu A synthetic peptide derivative of this compound, known as AWRK6, was also shown to be potent in killing both Gram-positive and Gram-negative bacteria. dntb.gov.ua
Table 2: Minimum Inhibitory Concentrations (MIC) of this compound Against Gram-Negative Bacteria
| Organism | Gram Stain Classification | MIC₅₀ (μg/mL) - Polystyrene Plate | MIC₅₀ (μg/mL) - Polypropylene Plate | Source(s) |
|---|---|---|---|---|
| Escherichia coli ATCC | Gram-negative | 128 | 64 | dntb.gov.ua |
| Pseudomonas aeruginosa 01 | Gram-negative | 128 | 64 | dntb.gov.ua |
This interactive table displays the Minimum Inhibitory Concentration (MIC) values of this compound required to inhibit 50% of the growth of Gram-negative bacterial strains, tested in different labware materials.
The broader dybowskin family of peptides, isolated from Rana dybowskii, has demonstrated antifungal properties. Studies have shown that these peptides exhibit a broad spectrum of antimicrobial activity, which includes action against the fungal pathogen Candida albicans. nih.gov The minimum inhibition concentrations (MICs) for the dybowskin peptides against C. albicans were reported to range from 25 to over 100 μg/ml. nih.gov While this indicates the antifungal potential of the peptide family, specific efficacy data for this compound against fungal strains is not detailed in the available research.
Molecular Mechanisms of Antimicrobial Action
The primary mechanism of action for this compound, like many cationic antimicrobial peptides, involves direct interaction with and disruption of microbial cell membranes. mdpi.commdpi.com Its effectiveness is rooted in its physicochemical properties, such as its net positive charge and its ability to adopt an amphipathic structure. acs.org
The initial step in the antimicrobial action of this compound is the electrostatic attraction between the positively charged peptide and the negatively charged components of microbial cell membranes, such as phospholipids (B1166683) in bacteria and fungi. mdpi.commdpi.com This interaction allows the peptide to accumulate on the cell surface. Following this initial binding, the peptide is believed to insert itself into the lipid bilayer, leading to a loss of membrane integrity and subsequent cell death. mdpi.com For Gram-negative bacteria, this interaction specifically involves the lipopolysaccharide (LPS) molecules in the outer membrane. mdpi.comtulane.edu
One of the proposed models to explain how antimicrobial peptides compromise membrane integrity is the "barrel-stave" mechanism. nih.govmdpi.comnih.gov This model hypothesizes that after accumulating on the membrane surface, individual peptide molecules insert themselves into the lipid bilayer, orienting themselves perpendicular to the membrane plane. brieflands.com
These inserted peptides then aggregate to form a bundle, creating a transmembrane pore or channel. brieflands.com The structure resembles a barrel, where the peptides act as the staves. The hydrophobic regions of the peptides face outward, interacting with the lipid core of the membrane, while the hydrophilic regions face inward, forming a water-filled channel. brieflands.com This channel allows for the uncontrolled passage of water, ions, and other essential molecules across the membrane, disrupting the cellular gradients and leading to cell lysis. nih.gov While the barrel-stave model is a plausible mechanism for peptides like this compound, it is one of several proposed models, including the "toroidal pore" and "carpet" models, and specific experimental confirmation for this compound is not yet fully established. mdpi.comnih.gov
Inhibition of Intracellular Microbial Biosynthetic Pathways (e.g., DNA, RNA, Protein Synthesis)
Beyond direct membrane disruption, some antimicrobial peptides can translocate across the cell membrane and interfere with vital intracellular processes. mdpi.comresearchgate.net Once inside the microbial cell, these peptides can inhibit the synthesis of DNA, RNA, and proteins, effectively halting cell replication and function. mdpi.comresearchgate.netresearchgate.net While the primary mechanism for this compound is considered to be membrane permeabilization, the potential for intracellular activity exists. For instance, studies on other antimicrobial peptides have shown they can bind to bacterial genomic DNA, which would interfere with replication and transcription. researchgate.net Another observed intracellular effect for some AMPs is the inhibition of protein synthesis. researchgate.net The rapid killing kinetics observed for this compound and its derivatives are generally consistent with membrane-disrupting mechanisms. banglajol.info
Mechanisms of Selectivity Towards Microbial Versus Mammalian Cell Membranes
A crucial feature of this compound is its ability to selectively target microbial cells while exhibiting low toxicity toward mammalian cells, such as human red blood cells. banglajol.inforesearchgate.netmdpi.com This selectivity is primarily attributed to the fundamental differences in the composition and physicochemical properties of microbial and mammalian cell membranes. mdpi.com
Key factors contributing to this selectivity include:
Membrane Charge: Bacterial membranes are rich in anionic (negatively charged) phospholipids, such as phosphatidylglycerol and cardiolipin. mdpi.com In contrast, the outer leaflet of mammalian cell membranes is predominantly composed of zwitterionic (electrically neutral) phospholipids like phosphatidylcholine and sphingomyelin. nih.gov this compound has a high net positive charge (+10) and an isoelectric point of 12.60, which promotes strong electrostatic attraction to the negatively charged bacterial surfaces. banglajol.infovulcanchem.com This initial electrostatic interaction is a key determinant of its specificity. banglajol.info
Hydrophobicity: The balance between the peptide's positive charge and its hydrophobicity is critical for its activity and selectivity. banglajol.info While hydrophobicity is necessary for the peptide to insert into and disrupt the lipid bilayer, excessive hydrophobicity can lead to indiscriminate lysis of mammalian cells. This compound maintains a balance that favors interaction with and disruption of microbial membranes. banglajol.info Studies on AWRK6, a synthetic peptide derived from this compound, showed that modifications to hydrophobicity and charge could enhance antimicrobial potency while retaining selectivity. nih.gov The derivative, which replaced arginine with lysine (B10760008), demonstrated a higher affinity for anionic liposomes (mimicking bacterial membranes) than for zwitterionic ones (mimicking mammalian membranes). nih.gov
The table below summarizes the physicochemical properties of this compound that contribute to its mechanism of action and selectivity.
| Property | Characteristic | Reference |
| Amino Acid Sequence | SAVGRHSRRFGLRKHRKH | vulcanchem.com |
| Total Amino Acids | 18 | mdpi.com |
| Net Charge | +10 | banglajol.info |
| Isoelectric Point (pI) | 12.60 | vulcanchem.com |
| GRAVY (Grand Average of Hydropathicity) | -1.7 | banglajol.info |
Immunomodulatory and Anti Inflammatory Functionalities
Neutralization of Lipopolysaccharides (LPS) and Endotoxin Activity
AWRK6, a synthetic peptide derived from Dybowskin-2CDYa, has demonstrated significant efficacy in neutralizing lipopolysaccharides (LPS), the major outer membrane components of Gram-negative bacteria that trigger strong inflammatory responses. mdpi.com The peptide's positively charged and α-helical structure is believed to be advantageous for binding to the negatively charged LPS molecules. mdpi.com In vitro studies have confirmed a direct interaction between AWRK6 and LPS, with the peptide significantly reducing LPS concentration in a dose-dependent manner. mdpi.com This neutralizing activity is crucial as it prevents the initial step in the inflammatory cascade induced by bacterial endotoxins. mdpi.com
| Parameter | Observation | Significance |
| AWRK6-LPS Interaction | AWRK6 binds directly to LPS in a concentration-dependent manner. | Neutralizes the primary trigger of endotoxin-induced inflammation. |
| Structural Advantage | Positively charged α-helical structure. | Facilitates binding to negatively charged LPS. |
Modulation of Inflammatory Signaling Pathways
AWRK6 exerts its anti-inflammatory effects by intervening at several key points within inflammatory signaling cascades.
AWRK6 has been shown to effectively block the binding of LPS to LPS-Binding Protein (LBP) in vitro. mdpi.com This is a critical step, as the formation of the LPS-LBP complex is essential for the subsequent presentation of LPS to its receptor complex on immune cells. mdpi.com When AWRK6 was introduced before or at the same time as LBP, the binding of LBP to LPS was reduced by more than 50%. mdpi.com Even when added after the initial LPS-LBP interaction, AWRK6 demonstrated a neutralization efficiency of approximately 30%. mdpi.com Studies have shown that AWRK6 exhibits significantly better inhibition of the LBP-LPS binding compared to polymyxin B (PMB) at equivalent concentrations. mdpi.com
| Condition | Reduction in LBP-LPS Binding |
| AWRK6 added before or with LBP | >50% |
| AWRK6 added after LBP | ~30% |
The interaction of the LPS-LBP complex with CD14 and subsequently with the Toll-Like Receptor 4 (TLR4) is a pivotal event in initiating the inflammatory response. mdpi.com In preclinical models, LPS challenge led to a significant enhancement of the innate immunity mediator TLR4. mdpi.com Treatment with AWRK6 was found to significantly reverse this LPS-induced TLR4 overexpression, thereby dampening the downstream signaling cascade. mdpi.com
The activation of TLR4 typically leads to the phosphorylation and subsequent degradation of IκB, the inhibitor of NF-κB. mdpi.com This degradation allows the transcription factor NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. mdpi.com Research has demonstrated that AWRK6 can counteract the LPS-induced depression of IκB levels and inhibit the enhanced phosphorylation of IκB. mdpi.com By preventing IκB degradation, AWRK6 effectively inhibits the activation of the NF-κB pathway, a central regulator of inflammation. mdpi.com
Attenuation of Pro-Inflammatory Cytokine Production (e.g., IL-1β, IL-6, TNF-α)
A direct consequence of NF-κB activation is the production and release of pro-inflammatory cytokines. In a murine model of endotoxemia, administration of AWRK6 led to a significant attenuation in the serum levels of key pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α). mdpi.com This reduction in cytokine levels is a downstream effect of the upstream inhibition of the TLR4/NF-κB signaling pathway by AWRK6. mdpi.com
| Cytokine | Effect of AWRK6 Treatment in Endotoxemia Model |
| IL-1β | Attenuated serum levels |
| IL-6 | Attenuated serum levels |
| TNF-α | Attenuated serum levels |
Influence on Cellular Proliferation and Migration in Preclinical Models (e.g., NIH3T3 cells)
Currently, there is no available scientific literature or research data on the effects of either this compound or its synthetic derivative, AWRK6, on the cellular proliferation and migration of NIH3T3 cells.
Structure Activity Relationship Sar Studies and Analog Design
Identification of Critical Amino Acid Residues for Biological Activity
The biological activity of antimicrobial peptides is intrinsically linked to their amino acid composition, which dictates key physicochemical properties like net positive charge, hydrophobicity, and the propensity to form specific secondary structures. imrpress.commdpi.com In Dybowskin-2CDYa, which has the sequence SAVGRHSRRFGLRKHRKH, the presence of multiple arginine (Arg) and lysine (B10760008) (Lys) residues contributes to its high net positive charge. banglajol.infoacs.org This positive charge is crucial for the initial electrostatic interaction with the negatively charged membranes of bacteria. mdpi.com
Arginine residues, in particular, are often critical in the active sites of proteins and peptides. russelllab.org Their guanidinium (B1211019) group's geometry and charge distribution are ideal for forming multiple hydrogen bonds, for instance with phosphate (B84403) groups on microbial membranes. russelllab.org The replacement of these basic amino acids can significantly impact the peptide's antimicrobial efficacy. embopress.org
Rational Design Strategies for Enhanced Potency and Stability
Rational design strategies are employed to create synthetic analogs of natural peptides with improved characteristics. mdpi.comnih.gov For this compound, these strategies have focused on targeted amino acid substitutions and optimizing its structural properties.
Optimization of Hydrophobicity and Helical Content
The balance between hydrophobicity and helicity is crucial for the function of many antimicrobial peptides. imrpress.com An increase in helical propensity can lead to improved antimicrobial activity. banglajol.info Circular dichroism spectroscopy is a technique used to assess the secondary structure of peptides, revealing that a more organized helical structure can correlate with higher potency. banglajol.infobanglajol.info Design strategies often aim to increase the helical content and hydrophobicity to enhance the peptide's ability to interact with and disrupt bacterial membranes. banglajol.info
Development and Characterization of Synthetic Derivatives (e.g., AWRK6)
Based on the SAR studies of this compound, a novel synthetic peptide named AWRK6 was developed. banglajol.infobanglajol.info The original peptide, this compound (with the sequence SAVGRHSRRFGLRKHRKH), was modified by replacing arginine with lysine to create AWRK6 (with the sequence SWVGKHGKKFGLKKHKKH). nih.gov This modification aimed to improve both antimicrobial activity and stability. mdpi.com
AWRK6 is an 18-amino acid cationic polypeptide that exhibits effective antimicrobial activity. mdpi.com It has been shown to be more potent than its parent peptide, this compound, against a range of Gram-positive and Gram-negative bacteria. banglajol.infobanglajol.info Furthermore, AWRK6 is more resistant to degradation by the enzyme trypsin. banglajol.infobanglajol.info
Comparative Analysis of Derivative Efficacy and Mechanism
AWRK6 demonstrates a 2-4 fold greater potency than this compound and exhibits a faster killing rate against most tested bacterial strains. banglajol.infobanglajol.info This enhanced efficacy is attributed to the modifications that increased its stability and hydrophobicity. banglajol.info Despite its increased antimicrobial power, AWRK6 shows negligible hemolytic activity, similar to the parent peptide, even at concentrations significantly higher than its minimum inhibitory concentration (MIC) for bacteria. banglajol.info
The mechanism of action for AWRK6 involves disrupting the bacterial cell membrane. snau.edu.ua Studies have shown that it can neutralize lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, thereby inhibiting the inflammatory responses triggered by LPS. nih.govresearcher.life AWRK6 achieves this by binding directly to LPS. nih.gov This α-helical peptide's high net positive charge facilitates its binding to the negatively charged LPS. nih.gov
Methods for Production and Characterization in Research Settings
Isolation and Purification Protocols from Natural Sources
Dybowskin-2CDYa is a naturally occurring antimicrobial peptide (AMP) identified in the skin secretions of the Chinese frog, Rana dybowskii. researchgate.netcapes.gov.br The isolation process begins with the collection of these secretions, which contain a complex mixture of bioactive peptides. researchgate.netnih.gov Initial characterization and identification of this compound were achieved through a combination of mass spectrometry and cDNA sequencing. capes.gov.br
The purification of this compound from the crude skin secretion involves chromatographic techniques. While specific protocols for this individual peptide are part of broader peptide discovery efforts, the general approach for similar amphibian peptides involves multi-step procedures. These typically include an initial size-exclusion chromatography followed by reverse-phase high-performance liquid chromatography (RP-HPLC) to separate the peptides based on their hydrophobicity, yielding the purified this compound. researchgate.netsemanticscholar.org The mature this compound is an 18-amino acid peptide. researchgate.netcapes.gov.br
Chemical Synthesis Methodologies (e.g., Solid-Phase Peptide Synthesis)
For research purposes, particularly for functional assays and structural studies, chemically synthesized versions of this compound are frequently used. capes.gov.br The primary method for this is Solid-Phase Peptide Synthesis (SPPS). bachem.comnih.gov SPPS is an efficient process where a peptide is assembled in a stepwise fashion while one end is anchored to an insoluble polymer support, or resin. bachem.combeilstein-journals.org
The process involves sequential cycles, with each cycle consisting of the deprotection of the N-terminal protecting group of the growing peptide chain, followed by the coupling of the next protected amino acid. bachem.com This cycle is repeated until the entire amino acid sequence of this compound is assembled. youtube.com Side-chain protecting groups are used on trifunctional amino acids to prevent unwanted side reactions. youtube.com Once the synthesis is complete, the peptide is chemically cleaved from the resin support, and all protecting groups are removed. bachem.com This method allows for the production of high-purity peptides for research applications. bachem.com
Recombinant Expression in Heterologous Systems for Research Scale-Up
To obtain larger quantities of this compound, particularly for studies exploring its therapeutic potential, recombinant expression in heterologous systems is a key strategy. Both prokaryotic and eukaryotic systems have been successfully utilized.
Escherichia coli is a widely used prokaryotic host for recombinant protein production due to its rapid growth and well-understood genetics. Researchers have successfully expressed a fusion protein of this compound and human epidermal growth factor (hEGF) in E. coli. nih.gov The gene for the fusion peptide was cloned into the prokaryotic expression vector pET-30a(+). researchgate.netnih.gov
Expression was induced in the E. coli strain BL21(DE3) using isopropyl-β-D-thiogalactoside (IPTG). researchgate.netnih.gov This resulted in the high-level expression of a 13.7 kDa fusion peptide, which accumulated in the form of insoluble inclusion bodies. nih.gov Under optimized conditions, including induction with 1.0 mmol/L IPTG for 4 hours at 37°C, the yield of the purified hEGF-Dy2 fusion protein reached 30 mg/L. nih.gov
The methylotrophic yeast Pichia pastoris is a powerful eukaryotic expression system known for its ability to perform post-translational modifications and secrete proteins into the culture medium, which can simplify purification. semanticscholar.org This system has been used to produce a fusion protein of this compound and hEGF (HDy2). researchgate.netvulcanchem.com
For expression in P. pastoris, the fusion gene was constructed and cloned into the expression vector pPIC9K. researchgate.netvulcanchem.com This vector was then transformed into the competent P. pastoris GS115 strain. researchgate.netvulcanchem.com The expressed fusion protein was secreted into the culture medium and subsequently purified using a combination of Sephadex G-50 gel filtration and C18 reverse-phase HPLC. vulcanchem.comtsijournals.com This system produced an 8.8 kDa fusion protein with an expression yield of approximately 0.30 mg/mL. vulcanchem.com
A significant strategy in the research of this compound has been the creation of a fusion protein with human epidermal growth factor (hEGF). researchgate.netvulcanchem.com The goal of this approach is to develop a dual-function molecule that combines the antimicrobial properties of this compound with the cell proliferation-promoting effects of hEGF, making it a candidate for applications like wound healing. researchgate.netnih.gov
In the E. coli system, the fusion protein (hEGF-Dy2) was designed with a 6xHis tag, which greatly facilitates purification via nickel-nitrilotriacetic acid (Ni-NTA) metal affinity chromatography. nih.govvulcanchem.com In the P. pastoris system, the secreted fusion protein (HDy2) was purified from the culture supernatant, demonstrating the viability of this yeast for producing the chimeric protein. vulcanchem.comtsijournals.com Both recombinant fusion proteins were shown to possess the desired dual bioactivities: inhibiting the growth of a broad spectrum of bacteria and promoting the proliferation of NIH3T3 cell lines. researchgate.nettsijournals.com
Table 1: Summary of Recombinant Expression Systems for this compound Fusion Proteins
| Feature | Prokaryotic System (E. coli) | Eukaryotic System (P. pastoris) |
| Host Strain | BL21(DE3) nih.gov | GS115 researchgate.net |
| Expression Vector | pET-30a(+) nih.gov | pPIC9K researchgate.net |
| Fusion Partner | hEGF nih.gov | hEGF researchgate.net |
| Fusion Protein Size | 13.7 kDa nih.gov | 8.8 kDa vulcanchem.com |
| Expression Form | Inclusion Bodies nih.gov | Secreted vulcanchem.com |
| Purification Method | Ni-NTA Affinity Chromatography nih.govvulcanchem.com | Sephadex G-50 & C18 RP-HPLC vulcanchem.comtsijournals.com |
| Reported Yield | 30 mg/L nih.gov | ~0.30 mg/mL vulcanchem.com |
Spectroscopic Techniques for Conformational Analysis (e.g., Circular Dichroism)
Understanding the three-dimensional structure of this compound is crucial for elucidating its mechanism of action. Circular Dichroism (CD) spectroscopy is a powerful and rapid technique used to analyze the secondary structure of peptides and proteins in solution. wisc.edulibretexts.org This method measures the difference in absorption of left- and right-handed circularly polarized light by chiral molecules, such as peptides. diamond.ac.uk
The resulting CD spectrum provides a signature of the peptide's conformational state. libretexts.org For antimicrobial peptides, many of which adopt an α-helical conformation upon interacting with bacterial membranes, CD spectroscopy is particularly valuable. nih.gov The technique can be used to assess the percentage of α-helix, β-sheet, or random coil conformations within the peptide structure. libretexts.org It is also an effective tool for monitoring conformational changes that may occur due to environmental factors, such as temperature, or upon interaction with ligands or membranes. wisc.edulibretexts.org
Preclinical Research Avenues and Future Perspectives
Potential as a Template for Next-Generation Antimicrobial Agents
Dybowskin-2CDYa has demonstrated significant antimicrobial activity against a wide range of bacteria, encompassing both Gram-positive and Gram-negative species. mdpi.com This broad-spectrum efficacy makes it a valuable candidate for further development, particularly as a template for novel antibiotics. nih.gov The peptide's ability to act against diverse pathogens is a crucial attribute for treating infections where multiple bacterial species may be involved.
Research has shown that chemically synthesized this compound is effective at inhibiting various bacterial strains. nih.gov Its strong antimicrobial action, coupled with minimal damage to human cells, positions it as a promising lead compound in the search for alternatives to conventional antibiotics. nih.govresearchgate.net The development of resistance to existing antibiotics is a major global health concern, and peptides like this compound offer a different mechanism of action that could bypass current resistance mechanisms.
Table 1: Antimicrobial Activity of Dybowskin Peptides
| Organism | Type | Minimum Inhibitory Concentration (MIC) in μM |
|---|---|---|
| Gram-positive bacteria | Bacteria | 12.5 to >100 |
| Gram-negative bacteria | Bacteria | 12.5 to >100 |
| Fungi | Fungus | 25 to >100 |
Source: mdpi.com
Investigation of Anti-inflammatory Applications in Preclinical Disease Models
Beyond its direct antimicrobial effects, derivatives of this compound have been investigated for their potent anti-inflammatory properties. This research has opened up new avenues for its potential application in conditions driven by excessive inflammation.
Endotoxemia, the presence of bacterial endotoxins (lipopolysaccharides, or LPS) in the blood, can trigger a powerful inflammatory response leading to sepsis and septic shock. nih.gov A synthetic peptide derived from this compound, known as AWRK6, has been studied for its ability to counteract these effects. nih.govdntb.gov.ua
In murine models of endotoxemia, AWRK6 provided significant protection against death from endotoxin-induced shock. nih.gov The peptide works by blocking the binding of LPS to the LPS-binding protein (LBP) and attenuating the release of key pro-inflammatory cytokines. nih.gov This demonstrates a clear mechanism for its anti-inflammatory action in the context of severe systemic inflammation.
Table 2: Effects of AWRK6 in a Murine Endotoxemia Model
| Parameter Measured | Effect of AWRK6 Treatment |
|---|---|
| Survival Rate | Increased protection from lethal shock nih.gov |
| Serum LPS | Significantly attenuated nih.gov |
| Serum IL-1β | Significantly attenuated nih.gov |
| Serum IL-6 | Significantly attenuated nih.gov |
| Serum TNF-α | Significantly attenuated nih.gov |
Source: nih.gov
Metabolic Associated Fatty Liver Disease (MAFLD), a condition affecting a significant portion of the global population, currently has no approved specific pharmacological therapy. researchgate.netnih.gov The synthetic this compound derivative, AWRK6, has shown promise in preclinical models of this disease. researchgate.netnih.gov AWRK6 was initially identified as a potential candidate for attenuating diabetes. researchgate.net
In mouse models of MAFLD induced by a high-energy diet, treatment with AWRK6 led to an alleviation of obesity and hepatic steatosis (fatty liver). researchgate.netnih.gov Biochemical analysis revealed that AWRK6 significantly improved both lipid and glucose metabolism. researchgate.netnih.gov Further investigation showed that these beneficial effects are mediated through the PI3K/Akt/AMPK/ACC signaling pathway, which is crucial for regulating cellular metabolism. researchgate.netnih.gov These findings suggest that AWRK6 has the potential to be a preventative or therapeutic agent for MAFLD. researchgate.netnih.gov
Role in Wound Healing and Tissue Regeneration Research
Effective wound healing is a complex biological process that involves controlling infection and promoting tissue growth. vohrawoundcare.com this compound has been explored for its potential in this area through the creation of fusion proteins. tsijournals.comresearchgate.net Researchers have genetically fused this compound with human epidermal growth factor (hEGF), a protein known to stimulate cell proliferation. tsijournals.comresearchgate.net
The resulting fusion protein exhibits dual functionality: the antimicrobial properties of this compound and the cell growth-promoting effects of hEGF. researchgate.net In laboratory studies, this fusion protein not only inhibited the growth of a broad spectrum of bacteria but also significantly promoted the proliferation and migration of NIH3T3 cell lines, which are commonly used in wound healing research. researchgate.net This dual-action approach is particularly promising for treating complex wounds like traumas and burns, where both infection control and tissue regeneration are critical for healing. researchgate.net
Emerging Research Directions and Challenges
The promising results from initial preclinical studies on this compound and its derivatives have paved the way for new research avenues. Future work will likely focus on optimizing its properties and exploring its full therapeutic potential.
Synergy in pharmacology occurs when the combined effect of two or more compounds is greater than the sum of their individual effects. nih.gov This principle is increasingly being explored in drug development to enhance therapeutic efficacy. afjbs.com The combination of different bioactive molecules can lead to improved outcomes through various mechanisms, such as enhancing bioavailability, modulating different targets in a disease pathway, or overcoming drug resistance. nih.govnuevo-group.com
For this compound, a key emerging research direction is the exploration of its synergistic effects with other bioactive compounds. While the fusion protein with hEGF is one example of combining functionalities, future studies could investigate combinations with other antimicrobial agents, anti-inflammatory drugs, or compounds that promote tissue repair. Identifying and harnessing these synergistic interactions could lead to the development of highly effective, multi-targeted therapies for complex conditions like infected wounds or inflammatory diseases. nih.govnuevo-group.com
Novel Delivery Strategies for Research Applications
The exploration of this compound in research settings has led to innovative strategies aimed at enhancing its utility and exploring dual functionalities. A primary approach has been the development of recombinant fusion proteins, which combine the inherent antimicrobial properties of this compound with the functions of other bioactive molecules. vulcanchem.com This strategy not only facilitates the production of the peptide but also creates novel therapeutic possibilities.
A significant example of this is the creation of a fusion peptide incorporating this compound and human epidermal growth factor (hEGF). vulcanchem.comnih.govresearchgate.net The goal of this research is to produce a dual-function protein that can simultaneously inhibit bacterial growth at a wound site and promote tissue regeneration through enhanced cell proliferation. nih.govresearchgate.net To achieve this, researchers have successfully utilized different expression systems for the production of these fusion proteins.
Expression Systems for this compound Fusion Proteins:
| Expression System | Host Organism | Key Features | Research Application |
| Prokaryotic Expression | Escherichia coli (E. coli) | High-level expression of the fusion peptide in the form of inclusion bodies. nih.gov The fusion protein can be purified using techniques like nickel-nitrilotriacetic acid (Ni-NTA) metal affinity chromatography. nih.gov | Production of hEGF-Dy2 fusion peptide for studies on antibacterial and cell proliferation activities. nih.gov |
| Eukaryotic Expression | Pichia pastoris (a species of yeast) | Secretion of the expressed fusion protein into the culture supernatant, facilitating purification. researchgate.net | Production of Dy2-hEGF fusion protein to investigate dual functions in inhibiting bacterial growth and promoting cell proliferation and migration. researchgate.net |
These expression systems serve as a platform for generating sufficient quantities of the modified peptide for preclinical studies. The development of fusion proteins represents a key strategy in translational research, aiming to create agents with multifaceted therapeutic actions, such as for the treatment of traumas and burns. nih.govresearchgate.net
Elucidation of Broader Biological Roles Beyond Antimicrobial and Immunomodulatory Activities
While initially identified for its potent antimicrobial and immunomodulatory potential, research into this compound and its derivatives has begun to uncover a wider range of biological activities. mdpi.comnih.gov These findings suggest that its therapeutic applications could extend beyond treating infections.
Cell Proliferation and Migration: A primary area of expanded biological function is the promotion of cell growth and movement. The fusion peptide hEGF-Dy2 has been shown to possess significant proliferating activities on NIH3T3 cells (a standard fibroblast cell line). nih.govresearchgate.net This activity, attributed to the hEGF component, is synergistic with the antimicrobial function of this compound, indicating a potential role in complex processes like wound healing. vulcanchem.com Studies have confirmed that the purified fusion protein not only inhibits bacteria like Staphylococcus aureus and Pseudomonas aeruginosa but also significantly promotes the proliferation and migration of NIH3T3 cells. researchgate.net
Metabolic Regulation: Research on synthetic peptides derived from this compound has provided insights into potential broader metabolic roles. AWRK6, a peptide designed based on the this compound template, has been investigated for its effects on metabolic disorders. researchgate.net Studies indicate that AWRK6 may play a role in regulating glycolipid metabolism and has been explored as a candidate for improving conditions like type 2 diabetes and metabolic-associated fatty liver disease (MAFLD). researchgate.net While this research focuses on a derivative, it highlights the potential for the foundational structure of this compound to be adapted for influencing metabolic pathways.
The exploration of these additional biological roles is crucial for realizing the full therapeutic potential of the this compound peptide scaffold.
Broader Biological Activities Investigated Through this compound and its Derivatives:
| Biological Activity | Molecule Studied | Key Finding | Potential Application |
| Cell Proliferation | hEGF-Dy2 Fusion Peptide | Showed significant proliferating activities on NIH3T3 fibroblast cells. nih.govresearchgate.net | Therapy for trauma and burns, wound healing. nih.govresearchgate.net |
| Cell Migration | hEGF-Dy2 Fusion Peptide | Demonstrated a significant promoting effect on the migration of NIH3T3 cell lines. researchgate.net | Wound healing therapies. vulcanchem.com |
| Metabolic Regulation | AWRK6 (Derivative) | Found to regulate glycolipid metabolism and alleviate obesity and hepatic steatosis in mouse models. researchgate.net | Treatment of type 2 diabetes and metabolic-associated fatty liver disease. researchgate.net |
Q & A
Basic Research Questions
Q. How can researchers design experiments to characterize the physicochemical properties of Dybowskin-2CDYa?
- Methodological Answer : Begin with a systematic approach to isolate and purify the compound, followed by spectroscopic analysis (e.g., NMR, FTIR) and chromatographic techniques (HPLC, GC-MS) to confirm structural integrity. Ensure replication of synthesis protocols across multiple batches to validate reproducibility. Quantitative data should be analyzed using statistical models (e.g., ANOVA) to account for variability .
- Key Considerations : Include control groups (e.g., solvent-only samples) and standardized calibration curves for instrumentation. Document deviations meticulously to refine protocols .
Q. What are the foundational criteria for formulating a hypothesis about this compound’s biological activity?
- Methodological Answer : Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to align hypotheses with gaps in existing literature. For example, if prior studies suggest antimicrobial potential, design in vitro assays (e.g., MIC tests) against model pathogens. Cross-reference findings with structural analogs to infer structure-activity relationships .
- Key Considerations : Ensure ethical approval for biological assays and validate results through dose-response curves and positive/negative controls .
Advanced Research Questions
Q. How should researchers address contradictions in experimental data related to this compound’s stability under varying pH conditions?
- Methodological Answer : Apply iterative data triangulation:
Replicate experiments under identical conditions to rule out technical errors.
Use complementary techniques (e.g., dynamic light scattering for aggregation vs. mass spectrometry for degradation products).
Statistically model outliers (e.g., Grubbs’ test) and contextualize findings with thermodynamic stability calculations (ΔG of degradation) .
- Key Considerations : Publish negative results to inform reproducibility challenges and refine experimental protocols .
Q. What advanced methodologies are suitable for elucidating this compound’s mechanism of action at the molecular level?
- Methodological Answer : Combine omics approaches (e.g., proteomics to identify target proteins) with computational modeling (molecular docking, MD simulations). Validate hypotheses using CRISPR-edited cell lines or knock-out models to assess phenotypic changes. Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity) .
- Key Considerations : Ensure computational models are parameterized with experimentally derived data (e.g., binding constants) to avoid overfitting .
Q. How can researchers ensure methodological rigor when synthesizing this compound derivatives for structure-activity studies?
- Methodological Answer : Adopt a Design of Experiments (DoE) framework to systematically vary reaction conditions (e.g., temperature, catalysts). Use LC-MS to monitor intermediate formation and optimize yields. Validate purity via elemental analysis and crystallography. Apply cheminformatics tools (e.g., QSAR models) to prioritize derivatives for biological testing .
- Key Considerations : Document synthetic pathways in detail (e.g., via Supporting Information files) to enable replication and avoid "secret science" pitfalls .
Data Analysis & Reporting Standards
Q. What statistical frameworks are recommended for analyzing dose-dependent effects of this compound in preclinical models?
- Methodological Answer : Use nonlinear regression models (e.g., log-dose vs. response) to calculate EC50/IC50 values. Apply Bayesian statistics to handle small sample sizes or high variability. Report confidence intervals and effect sizes (e.g., Cohen’s d) to contextualize significance .
- Key Considerations : Pre-register analysis plans to mitigate bias and adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .
Q. How should conflicting results between in vitro and in vivo studies of this compound be resolved?
- Methodological Answer : Conduct pharmacokinetic profiling (e.g., bioavailability, tissue distribution) to identify discrepancies. Use organ-on-chip models to bridge in vitro-in vivo gaps. Perform meta-analyses of existing datasets to identify moderating variables (e.g., metabolic enzymes) .
- Key Considerations : Publish raw datasets and computational workflows to enable independent verification .
Ethical & Reproducibility Guidelines
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
